molecular formula C37H42N2O6 B1675319 Liensinine CAS No. 2586-96-1

Liensinine

Cat. No. B1675319
CAS RN: 2586-96-1
M. Wt: 610.7 g/mol
InChI Key: XCUCMLUTCAKSOZ-FIRIVFDPSA-N
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Description

Liensinine is a bioactive component of Plumula Nelumbinis extracted from the green embryo of the mature seeds of Nelumbonaceae . It exhibits therapeutic functions and noteworthy anti-tumor effects . It has been reported to have a wide range of biological activities, including anti-arrhythmias, anti-hypertension, anti-pulmonary fibrosis, relaxation on vascular smooth muscle , and anti-cancer, anti-fibrosis, anti-proliferative, antioxidant, and anti-inflammatory activities .


Molecular Structure Analysis

Liensinine has a molecular formula of C37H42N2O6 and a molecular weight of 610.7 g/mol . The IUPAC name is 4- [ [ (1 R )-6,7-dimethoxy-2-methyl-3,4-dihydro-1 H -isoquinolin-1-yl]methyl]-2- [ [ (1 R )-1- [ (4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1 H -isoquinolin-7-yl]oxy]phenol .

Scientific Research Applications

Autophagy and Cancer Therapy

Liensinine has been identified as a novel inhibitor of autophagy/mitophagy, sensitizing breast cancer cells to chemotherapy. Its mechanism involves inhibiting late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion, potentially through the inhibition of RAB7A recruitment to lysosomes. This autophagy inhibition enhances the efficacy of chemotherapeutic drugs by inducing mitochondrial fission and apoptosis in breast cancer cells (Jing Zhou et al., 2015).

Anti-cancer Activity

Liensinine exhibits anti-cancer activity against gastric cancer by inhibiting cell proliferation and inducing apoptosis. It triggers increased ROS levels and interferes with the PI3K/AKT pathway, indicating its potential as an effective agent for gastric cancer treatment (Jia-hua Yang et al., 2019).

Cardiovascular Effects

Studies have shown that Liensinine can inhibit platelet aggregation in rats, suggesting its potential utility in preventing cardiovascular diseases. It significantly reduces AA and ADP-induced platelet aggregation, comparable to the effects observed with aspirin (Wang Hui et al., 2009).

Vascular Inflammation Prevention

Liensinine has been explored for its potential to prevent vascular inflammation. It demonstrates significant anti-oxidative activity and can suppress the production of inflammatory mediators in macrophage cells, as well as inhibit the proliferation and migration of human vascular smooth muscle cells (VSMC), highlighting its promise for vascular inflammation prevention (Moo Young Jun et al., 2021).

Apoptosis in Cancer Cells

It induces apoptosis in triple-negative breast cancer cells through ROS generation and activation of the p38 MAPK/JNK pathway, suggesting a novel antitumor effect that may have therapeutic implications for breast cancer treatment (Xiyu Zhang et al., 2015).

Safety And Hazards

While specific safety and hazards related to Liensinine are not detailed in the retrieved papers, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future studies should consider the specific target proteins of Liensinine, mechanisms by which it inhibits ferritinophagy, and whether the findings of this study may be applicable to other contexts .

properties

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUCMLUTCAKSOZ-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948754
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liensinine

CAS RN

2586-96-1
Record name Liensinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2586-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liensinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2586-96-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
L Liang, S Ye, R Jiang, X Zhou, J Zhou… - International …, 2022 - Elsevier
Nonalcoholic fatty liver disease (NAFLD) is one of the most prevalent liver diseases without effective pharmacological intervention. Liensinine (LIEN), a plant-derived isoquinoline …
Number of citations: 17 www.sciencedirect.com
F Shen, C Wu, X Zhong, E Ma, J Peng, W Zhu… - Biomedicine & …, 2023 - Elsevier
Background Myocardial infarction (MI) is the leading cause of deaths worldwide, triggering widespread and irreversible damage to the heart. Currently, there are no drugs that can …
Number of citations: 3 www.sciencedirect.com
J Li, Q Huang, M Lv, W Ma, J Sun, X Zhong, R Hu… - Cell Death …, 2023 - nature.com
… We used liensinine (Lie) as a drug of choice after screening a library of small-molecule monomers with 1488 compounds from traditional Chinese remedies. In ALI, we evaluated the …
Number of citations: 1 www.nature.com
J Zhou, G Li, Y Zheng, HM Shen, X Hu, QL Ming… - Autophagy, 2015 - Taylor & Francis
… Moreover, liensinine was synergized with doxorubicin to … that liensinine could potentially be further developed as a novel autophagy/mitophagy inhibitor, and a combination of liensinine …
Number of citations: 221 www.tandfonline.com
Y Wang, YJ Li, XH Huang, CC Zheng, XF Yin, B Li… - Food & function, 2018 - pubs.rsc.org
… liensinine, a constituent of Nelumbo nucifera Gaertn, in CRC and investigate the action mechanisms involved. Methods and results: Liensinine … CRC cells to liensinine caused cell cycle …
Number of citations: 30 pubs.rsc.org
LS Peng, XY Jiang, ZX Li, TG Yi, B Huang, HL Li… - … of Chromatography B, 2015 - Elsevier
An ultra-high performance liquid chromatography tandem mass spectrometry (U-HPLC-MS/MS) method was developed and validated to determine liensinine and isoliensinine in rat …
Number of citations: 6 www.sciencedirect.com
J Yang, K Yu, X Si, S Li, Y Cao, W Li, J Zhang - Journal of Cancer, 2019 - ncbi.nlm.nih.gov
… of liensinine in human gastric cancer cells. In this study, we found liensinine can significantly inhibit gastric cancer cell proliferation in vitro and in vivo. Liensinine inducedgastric cancer …
Number of citations: 22 www.ncbi.nlm.nih.gov
EJ Kang, SK Lee, KK Park, SH Son, KR Kim… - Evidence-Based …, 2017 - hindawi.com
… We investigated whether liensinine and nuciferine, major active … of liensinine reduced the osteolysis in nude mice with intratibial injection of MDA-MB-231 cells. Collectively, liensinine …
Number of citations: 38 www.hindawi.com
XL Meng, SY Liu, JS Xue, JM Gou… - Journal of Food …, 2022 - Wiley Online Library
… Liensinine, Isoliensinine, and Neferine on Aβ 25–35 -injured PC12 cells were studied. It was found that Liensinine, … Our results suggest for the first time that Liensinine, Isoliensinine, and …
Number of citations: 3 onlinelibrary.wiley.com
ZX Dong, X Zhao, DF Gu, YQ Shi, J Zhang… - Cellular Physiology and …, 2012 - karger.com
… Both liensinine and neferine had no effect on the … than liensinine at low concentration (<10 µM), which may be due to higher hydrophobic nature of neferine compared with liensinine. …
Number of citations: 43 karger.com

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